molecular formula C20H19N5O8S B466574 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide CAS No. 433689-15-7

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide

Cat. No.: B466574
CAS No.: 433689-15-7
M. Wt: 489.5g/mol
InChI Key: IHGOIHHXMULYNS-UHFFFAOYSA-N
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Description

The compound “N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide” is a synthetic derivative of sulfonamide . It has a molecular formula of C21H22N4O6S and an average mass of 458.488 Da .


Synthesis Analysis

The compound was characterized by applying 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques . More details about the synthesis process are not available in the search results.


Molecular Structure Analysis

The compound has a systematic name of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxy-propanamide . The SMILES representation is CC(C(=O)Nc1ccc(cc1)S(=O)(=O)Nc2cc(nc(n2)OC)OC)Oc3ccccc3 .


Physical and Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 116.3±0.4 cm3, and a molar volume of 331.4±3.0 cm3 . It has 10 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds . The polar surface area is 137 Å2, and the polarizability is 46.1±0.5 10-24 cm3 .

Scientific Research Applications

Interaction with Bovine Serum Albumin

A study by Meng et al. (2012) explored the fluorescence binding of novel p-hydroxycinnamic acid amides with bovine serum albumin (BSA), providing insights into the molecular interactions and potential biomedical applications of related compounds, including N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide. The research highlighted the synthesis of compounds and their binding constants with BSA, offering a basis for understanding the interactions of similar molecules with proteins Meng, F.-Y., Zhu, J.-M., Zhao, A., Yu, S.-R., & Lin, C.-W., 2012, Journal of Luminescence.

Antibacterial Activities

S. Abdel‐Hafez (2010) synthesized novel selenium-containing sulfa drugs, demonstrating their antibacterial activities. Although the compound this compound was not directly studied, this research provides a framework for understanding how similar sulfamoyl derivatives might exhibit antibacterial properties, contributing to the development of new antimicrobial agents Abdel‐Hafez, S., 2010, Russian Journal of Bioorganic Chemistry.

Synthesis and Potential Antitumor Applications

Gan et al. (2021) discussed the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate in antitumor drugs, emphasizing the relevance of similar compounds in medicinal chemistry, particularly in the development of small molecular inhibitors targeting cancer Gan, W., Wu, J., Zhou, H., Liao, M., Zhu, W., & Zheng, P., 2021.

Safety and Hazards

The compound did not show toxicity towards normal fibroblast cells . In acute toxicological studies in Balb/c mice, the compound showed non-toxicity at the highest tested intraperitoneal (IP) dose of 100 mg/kg .

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O8S/c1-31-19-11-17(22-20(23-19)32-2)24-34(29,30)16-9-3-13(4-10-16)21-18(26)12-33-15-7-5-14(6-8-15)25(27)28/h3-11H,12H2,1-2H3,(H,21,26)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGOIHHXMULYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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